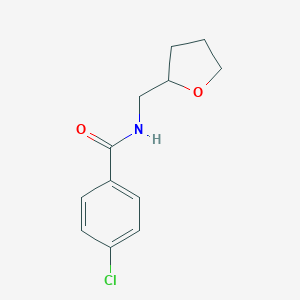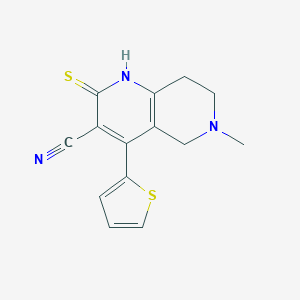![molecular formula C21H21NO7 B437674 5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid CAS No. 774557-91-4](/img/structure/B437674.png)
5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid” has a CAS Number of 774557-91-4 and a linear formula of C21H21NO7 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular weight of this compound is 399.394 . The molecular formula is C21H21NO7, indicating that it contains 21 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms .Aplicaciones Científicas De Investigación
Antioxidant and Skin Whitening Potential : Research on related sulfur-containing compounds from pineapple fruit has shown that these compounds, including variants of 5-oxopentanoic acid, exhibit inhibitory activities against tyrosinase. This suggests potential use in anti-browning effects in pineapple juice and as skin whitening agents in cosmetic applications (Zheng et al., 2010).
Antimicrobial Properties : A study on pyrazolines based thiazolidin-4-one derivatives, related to 5-oxopentanoic acid, indicated antimicrobial activity. These compounds were tested for antibacterial and antifungal activities, suggesting a role in combating microbial infections (Patel et al., 2013).
Amino Acid Synthesis and Applications : The synthesis of L-2-Amino-5-arylpentanoic acids, which are structurally related to 5-oxopentanoic acid, has been studied for their role as constituent amino acids in toxins. These compounds could have applications in understanding toxin composition and synthesis (Shimohigashi et al., 1976).
Synthetic Applications : Research on the synthesis of specific amino acid derivatives, such as 5-amino-4-oxopentanoic acid, indicates the potential for using these compounds in various synthetic applications, including the production of pharmaceuticals and research chemicals (Konarev et al., 2007).
Pharmaceutical Development : Certain derivatives of 5-oxopentanoic acid have been investigated for their potential in pharmaceutical development, particularly in the creation of novel compounds with potential therapeutic applications, such as antidepressants or cancer treatments (Matarrese et al., 1997).
Propiedades
IUPAC Name |
5-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]carbonylanilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-28-17-11-7-14(8-12-17)18(23)13-29-21(27)15-5-9-16(10-6-15)22-19(24)3-2-4-20(25)26/h5-12H,2-4,13H2,1H3,(H,22,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYXILGFQAJHEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B437599.png)
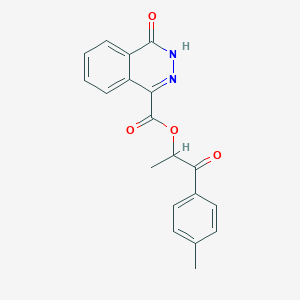
![5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid](/img/structure/B437696.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]morpholine](/img/structure/B437725.png)
![Ethyl 5-{[4-(2-quinoxalinyl)phenoxy]methyl}-2-furoate](/img/structure/B437748.png)
![4-[(Furan-2-carbonyl)-amino]-benzoic acid 2-oxo-2-thiophen-2-yl-ethyl ester](/img/structure/B437775.png)
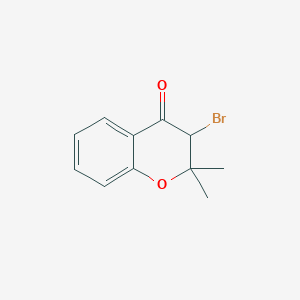
![3-[(dimethylamino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B437947.png)
![2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B437968.png)
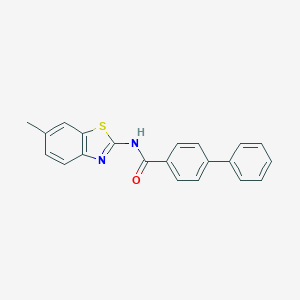

![4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-morpholine](/img/structure/B437979.png)
